molecular formula C25H26O6 B4069049 Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate

Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate

Cat. No.: B4069049
M. Wt: 422.5 g/mol
InChI Key: HDCQJSZEMZQKAR-UHFFFAOYSA-N
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Description

Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate is a complex organic compound with a unique structure that combines a cyclohexyl group, a methoxyphenyl group, and a chromen-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate typically involves multiple steps, starting with the preparation of the chromen-4-one core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the cyclohexyl group is attached through nucleophilic substitution reactions. The final step involves esterification to form the propanoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to a dihydro derivative.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl and cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives.

Scientific Research Applications

Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate involves its interaction with specific molecular targets and pathways. The chromen-4-one moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl methacrylate
  • Cyclohexyl phenyl methanone
  • Cyclohexyl 2-methylprop-2-enoate

Uniqueness

Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-16(25(27)30-19-6-4-3-5-7-19)29-20-12-13-23-21(14-20)22(26)15-24(31-23)17-8-10-18(28-2)11-9-17/h8-16,19H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCQJSZEMZQKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1CCCCC1)OC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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